molecular formula C14H17FO3 B15330190 tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate

tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate

Cat. No.: B15330190
M. Wt: 252.28 g/mol
InChI Key: MRLNDJPXRKRXLQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate is an organic compound that features a tert-butyl ester group, a fluorophenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(4-fluorophenyl)-3-oxobutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 4-(4-fluorophenyl)-3-oxobutanoic acid.

    Reduction: Formation of tert-butyl 4-(4-fluorophenyl)-3-hydroxybutanoate.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-chlorophenyl)-3-oxobutanoate
  • tert-Butyl 4-(4-bromophenyl)-3-oxobutanoate
  • tert-Butyl 4-(4-methylphenyl)-3-oxobutanoate

Uniqueness

tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C14H17FO3

Molecular Weight

252.28 g/mol

IUPAC Name

tert-butyl 4-(4-fluorophenyl)-3-oxobutanoate

InChI

InChI=1S/C14H17FO3/c1-14(2,3)18-13(17)9-12(16)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3

InChI Key

MRLNDJPXRKRXLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

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